molecular formula C19H23N5O2 B2964464 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-11-4

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2964464
CAS No.: 872840-11-4
M. Wt: 353.426
InChI Key: BKIWHMZLTFZQNG-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative within the imidazo[2,1-f]purine-2,4-dione class, a scaffold extensively studied for its serotonin receptor modulation properties, particularly targeting 5-HT1A and 5-HT7 receptors . Its structure features:

  • 3-Isobutyl group: A branched alkyl chain that may enhance lipophilicity and influence steric interactions with receptor binding pockets.
  • 8-(m-Tolyl) substituent: A 3-methylphenyl group that could optimize π-π stacking interactions in receptor binding.
  • 1-Methyl group: A common modification to improve metabolic stability and reduce off-target effects .

This compound is hypothesized to exhibit selective 5-HT1A receptor affinity, similar to fluorinated analogs (e.g., AZ-853, Ki = 0.6 nM for 5-HT1A) , but with distinct pharmacokinetic properties due to its substituents.

Properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(8-9-23(15)18)14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIWHMZLTFZQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo ring.

    Substitution Reactions: Introduction of the isobutyl, methyl, and m-tolyl groups through various substitution reactions, often using reagents like alkyl halides in the presence of a base.

    Purine Core Construction: The purine core is constructed through condensation reactions involving formamide derivatives and amines.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the substituents on the imidazo or purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Receptor Affinity

Key structural variations among analogs include substituents at positions 3 and 8, which critically impact receptor selectivity, lipophilicity, and metabolic stability.

Compound Name 3-Substituent 8-Substituent 5-HT1A Ki (nM) 5-HT7 Ki (nM) logP Molecular Weight
Target Compound Isobutyl m-Tolyl (3-methylphenyl) Pending Data Pending Data ~3.5* ~395.4†
AZ-853 Methyl 4-(4-(2-Fluorophenyl)piperazinyl)butyl 0.6 12.3 3.8 424.5
AZ-861 Methyl 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl 0.2 8.7 4.1 474.5
E461-0526 (2-Fluorophenyl)methyl m-Tolyl N/A N/A 4.38 405.4
Compound 5 Methyl 6,7-Dimethoxy-3,4-dihydroisoquinolinylbutyl 1.8 (PDE4B IC50 = 120 nM) N/A 3.2 452.5

*Estimated based on substituent contributions; †Calculated from molecular formula C22H25N5O2.

Key Observations :

  • Fluorinated Derivatives: AZ-853 and AZ-861 exhibit sub-nanomolar 5-HT1A affinity due to fluorinated arylpiperazinyl groups, which enhance receptor interactions . The target compound’s isobutyl group may reduce off-target PDE4B/PDE10A inhibition observed in non-fluorinated analogs .
  • Hybrid Ligands: Compound 5 combines imidazopurine with a 6,7-dimethoxyisoquinoline moiety, showing dual 5-HT1A/PDE4B activity but lower receptor affinity .
Antidepressant Efficacy
  • Fluorinated Analogs : Compound 3i (structurally similar to AZ-853) demonstrated significant antidepressant activity in the forced swim test (FST) at 2.5 mg/kg, comparable to SSRIs but with fewer muscarinic or histaminergic side effects .
  • Target Compound : The m-tolyl group may mimic the anxiolytic effects seen in 3i while the isobutyl group could reduce cardiovascular risks associated with piperazinylalkyl chains .

Physicochemical Properties

Property Target Compound AZ-853 E461-0526
Melting Point (°C) Pending Data 256–258 N/A
logSw (Solubility) ~-4.3* -3.9 -4.38
Polar Surface Area (Ų) ~45.1 58.7 45.1

*Estimated based on structural similarity to E461-0526 .

Insights :

  • The target compound’s lower polar surface area (~45.1 Ų) compared to AZ-853 (58.7 Ų) suggests improved membrane permeability .
  • Higher logSw (aqueous solubility) than E461-0526 may enhance bioavailability.

Biological Activity

The compound 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , also known as a derivative of xanthine and imidazole, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound’s biological activity, including its mechanisms of action, therapeutic applications, and related research findings.

  • Molecular Formula: C₁₀H₁₄N₄O₂
  • Molecular Weight: 222.24 g/mol
  • CAS Number: 28822-58-4

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist . These mechanisms are crucial in various physiological processes such as inflammation, cellular signaling, and metabolic regulation.

  • Phosphodiesterase Inhibition:
    • The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) within cells. This elevation can enhance various signaling pathways involved in cellular responses to hormones and neurotransmitters .
  • Adenosine Receptor Antagonism:
    • It acts as an antagonist at adenosine receptors, which are implicated in numerous physiological functions including vasodilation and neurotransmitter release. This antagonistic activity may contribute to its therapeutic effects in conditions like asthma and cardiovascular diseases .

In Vitro Studies

Several studies have evaluated the compound's effects on different cell types:

  • Adipogenic Differentiation:
    • The compound has been shown to promote adipogenic differentiation in mesenchymal stem cells (MSCs), indicating potential applications in metabolic disorders such as obesity .
  • Calcium Release:
    • Research indicates that it induces calcium release from intracellular stores in sensory neurons, suggesting a role in modulating neuronal activity and pain perception .

In Vivo Studies

Limited in vivo studies have explored the pharmacological effects of this compound:

  • Anti-inflammatory Effects:
    • Preliminary animal studies suggest that the compound may exhibit anti-inflammatory properties through modulation of cytokine release via TLR7/8 pathways .

Case Studies

  • Study on Adipose-Derived Stem Cells:
    • A study demonstrated that supplementation with the compound significantly enhanced adipogenic differentiation markers compared to control groups. This suggests its potential utility in regenerative medicine and metabolic health interventions.
  • Neuronal Activity Modulation:
    • In a model of neuropathic pain, administration of the compound resulted in reduced pain sensitivity, indicating its potential as a therapeutic agent for pain management.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
PDE InhibitionIncreases cAMP/cGMP levels
Adenosine AntagonismModulates neurotransmitter release
Adipogenic DifferentiationEnhances stem cell differentiation
Calcium ReleaseInduces calcium mobilization
Anti-inflammatoryModulates cytokine production

Q & A

Q. How can 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione be synthesized and characterized?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution and cyclization strategy. For example:

  • Step 1 : React 1,3-dimethylimidazo-purine-dione precursors with m-tolyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryl group at the 8-position .
  • Step 2 : Introduce the isobutyl group via alkylation using isobutyl bromide in the presence of a phase-transfer catalyst .
  • Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 95:5) to isolate the product.
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., DMSO-d₆ solvent), IR (KBr pellet), and HRMS (ESI) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

  • 1H^1H NMR : Key signals include the imidazo-purine protons (δ 7.8–8.2 ppm), m-tolyl aromatic protons (δ 6.9–7.3 ppm), and isobutyl methyl groups (δ 1.0–1.2 ppm) .
  • 13C^{13}C NMR : Confirm carbonyl groups (δ 160–170 ppm) and quaternary carbons in the fused ring system.
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 412.2015, observed = 412.2008) .
  • IR : Detect carbonyl stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. How to design experiments to assess its biological activity (e.g., adenosine receptor antagonism)?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled adenosine analogs (e.g., 3H^3H-CGS21680) in competitive binding studies with human A₂A receptors expressed in HEK293 cells. Calculate IC₅₀ values .
  • Functional Assays : Measure cAMP accumulation in CHO cells transfected with adenosine receptors. Compare inhibition efficacy against known antagonists like ZM241385 .
  • Selectivity Screening : Test against other receptor subtypes (A₁, A₂B, A₃) to evaluate specificity.

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with modifications at the 3-isobutyl or 8-aryl positions (e.g., replacing m-tolyl with p-fluorophenyl) to isolate electronic/steric effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding poses in adenosine receptor pockets. Compare with experimental IC₅₀ values .
  • Data Reconciliation : Use statistical tools (e.g., PCA) to identify outliers or confounding variables in biological datasets.

Q. How to evaluate the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial degradation in aqueous systems .
  • Ecotoxicity Testing : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) for 48 hours to determine LC₅₀ values.
  • Partitioning Analysis : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .

Q. What are the challenges in developing enantioselective syntheses for chiral analogs?

Methodological Answer:

  • Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Josiphos) in asymmetric alkylation reactions to control stereochemistry at the 8-position .
  • Chiral HPLC : Use columns like Chiralpak IA to resolve enantiomers and determine enantiomeric excess (ee).
  • Mechanistic Studies : Employ DFT calculations to understand transition states and optimize catalyst design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.